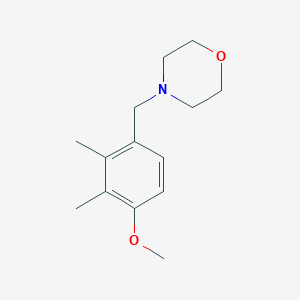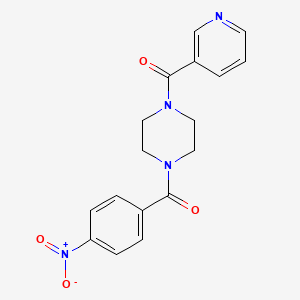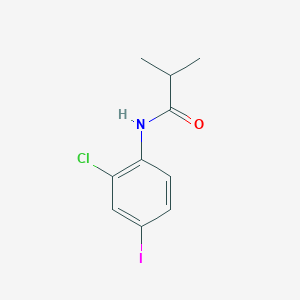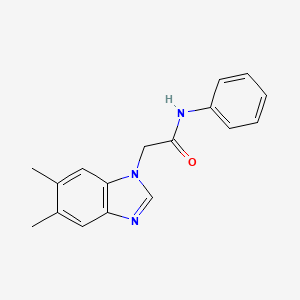
4-(4-methoxy-2,3-dimethylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-2,3-dimethylbenzyl)morpholine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is also known as DMXB-M, and it belongs to the class of morpholine derivatives. The unique chemical structure of DMXB-M makes it a promising candidate for developing drugs that can target specific receptors in the brain.
Mecanismo De Acción
DMXB-M acts as a partial agonist of α7 nAChRs. It binds to these receptors and modulates their activity, leading to the activation of downstream signaling pathways. This mechanism of action makes DMXB-M a promising candidate for developing drugs that can target α7 nAChRs.
Biochemical and Physiological Effects:
DMXB-M has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, including learning and memory, in animal models. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Furthermore, DMXB-M has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-M has several advantages for lab experiments. It is a highly specific compound that can target α7 nAChRs. It has also been extensively studied, and its mechanism of action is well understood. However, DMXB-M has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DMXB-M. One potential direction is to develop drugs that can target α7 nAChRs using DMXB-M as a lead compound. Another direction is to study the effects of DMXB-M on other physiological processes, such as inflammation and pain modulation. Additionally, further research is needed to understand the potential toxicity of DMXB-M and to develop methods for improving its solubility.
Métodos De Síntesis
DMXB-M can be synthesized using various methods, including the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a catalyst. Another method involves the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a base.
Aplicaciones Científicas De Investigación
DMXB-M has been extensively studied for its potential applications in drug discovery. It has been found to have a high affinity for α7 nicotinic acetylcholine receptors (nAChRs), which are present in the brain. These receptors are involved in various physiological processes, including learning and memory, attention, and pain modulation.
Propiedades
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCBNQTEJGAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)

![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)


![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)

![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)


![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)


![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)